molecular formula C10H12N4 B2438524 2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline CAS No. 1224170-65-3

2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline

Cat. No.: B2438524
CAS No.: 1224170-65-3
M. Wt: 188.234
InChI Key: DYXRZMXDKSXNRX-UHFFFAOYSA-N
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Description

“2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It is employed as an intermediate for pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . Compounds were synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring. The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Research by Nikpour and Motamedi (2015) describes the synthesis of a range of heterocyclic compounds involving triazole derivatives, demonstrating the versatility of triazole-based compounds in chemical synthesis (Nikpour & Motamedi, 2015).

  • Photoluminescent Materials : Manbeck, Brennessel, and Eisenberg (2011) synthesized copper(I) complexes with amido-triazole ligands. These complexes exhibited photoluminescence, indicating the potential of such compounds in developing photoluminescent materials (Manbeck et al., 2011).

  • Molecular Structure and Crystallography : Research by Shawish et al. (2021) focused on the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, contributing to the understanding of molecular structures and interactions in crystallography (Shawish et al., 2021).

  • Organic Electroluminescent Materials : Doi, Kinoshita, Okumoto, and Shirota (2003) introduced a novel class of color-tunable emitting amorphous molecular materials, which included aniline derivatives. These materials are significant for the development of organic electroluminescent devices (Doi et al., 2003).

Properties

IUPAC Name

2,4-dimethyl-5-(1,2,4-triazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-3-8(2)10(4-9(7)11)14-5-12-13-6-14/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXRZMXDKSXNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N2C=NN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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